molecular formula C21H25N3O4 B2913716 1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine CAS No. 647031-56-9

1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine

Cat. No.: B2913716
CAS No.: 647031-56-9
M. Wt: 383.448
InChI Key: CSUGVQMKTCSLLH-CSKARUKUSA-N
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Description

1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine is a synthetic arylpiperazine derivative characterized by a piperazine core substituted with a 2-pyridinyl group at the N-1 position and a 3-(2,3,4-trimethoxyphenyl)acryloyl moiety at the N-4 position. Its molecular formula is C22H23N3O4, with an average molecular weight of 393.44 g/mol. The compound features a conjugated acryloyl linker, which enhances rigidity and may influence binding interactions with biological targets. This compound is of interest in medicinal chemistry for its structural similarity to bioactive arylpiperazines, particularly in antiviral and antibacterial contexts .

Properties

IUPAC Name

(E)-1-(4-pyridin-2-ylpiperazin-1-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-26-17-9-7-16(20(27-2)21(17)28-3)8-10-19(25)24-14-12-23(13-15-24)18-6-4-5-11-22-18/h4-11H,12-15H2,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUGVQMKTCSLLH-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related arylpiperazine derivatives:

Table 1: Structural and Functional Comparison of Arylpiperazine Derivatives

Compound Name/ID R1 (Piperazine N-1) R2 (Piperazine N-4) Molecular Formula Key Biological Activity Distinctive Features References
Target Compound 2-Pyridinyl 3-(2,3,4-Trimethoxyphenyl)acryloyl C22H23N3O4 Hypothesized antiviral Unique 2,3,4-trimethoxy pattern; acryloyl linker enhances rigidity
(2E)-1-[4-(3-Chlorophenyl)-piperazinyl]-3-(3,4,5-trimethoxyphenyl)propenone 3-Chlorophenyl 3-(3,4,5-Trimethoxyphenyl)acryloyl C22H25ClN2O4 Not reported Chlorine substituent increases molecular weight; 3,4,5-trimethoxy vs. 2,3,4-trimethoxy
1-[3-(4-Fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine 2-Pyridinyl 3-(4-Fluorophenyl)acryloyl C18H18FN3O 5-HT1A receptor antagonism Fluorine enhances electronegativity; reduced steric bulk vs. trimethoxy
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) 2-Methoxyphenyl Phenoxyethoxyethyl chain C23H30ClN2O3 Not reported Flexible ether chain; chloro substituent for lipophilicity
Delavirdine (NNRTI) 3-Isopropylaminopyridinyl Indole-carbonyl-piperazine C22H28N6O3S Anti-HIV (NNRTI) Piperazine linked to indole; sulfonamide group for binding
(2E)-1-[3-(2-Chlorophenyl)propenyl]-4-(2-methoxyphenyl)piperazine 2-Methoxyphenyl 2-Chlorophenylpropenyl C20H21ClN2O Antibacterial (Gram+) Cinnamyl-like structure; chloro for enhanced activity

Key Comparative Insights:

Substituent Positioning and Bioactivity The 2,3,4-trimethoxyphenyl group in the target compound distinguishes it from analogs with 3,4,5-trimethoxy () or single-methoxy substituents (). The 2,3,4 pattern may optimize π-π stacking or hydrogen bonding in hydrophobic pockets, as seen in antiviral arylpiperazines . viral enzymes) .

Linker Flexibility and Rigidity The acryloyl linker in the target compound provides rigidity compared to flexible chains in HBK derivatives (). This rigidity may improve binding specificity, as observed in delavirdine’s anti-HIV activity .

Electronic and Steric Effects

  • Chlorine () and fluorine () substituents introduce distinct electronic profiles. Chlorine’s electron-withdrawing nature may enhance stability, while fluorine’s small size improves bioavailability.
  • The pyridinyl group in the target compound and contrasts with phenyl or methoxyphenyl in other analogs. Pyridinyl’s nitrogen may engage in hydrogen bonding, critical for enzyme inhibition (e.g., HIV reverse transcriptase) .

However, its trimethoxyphenyl group may confer broader-spectrum activity compared to delavirdine’s indole moiety . Antibacterial arylpiperazines () highlight the scaffold’s versatility, though the target’s trimethoxy and pyridinyl groups may shift activity toward eukaryotic targets (e.g., viral or CNS receptors) .

Research Findings and Data

Antiviral Potential (Hypothetical)

  • Structural analogs like delavirdine () and 6-aminoquinolones () demonstrate that arylpiperazines with pyridinyl or trimethoxyphenyl groups inhibit viral enzymes. The target compound’s combination of these groups may synergistically enhance binding to viral targets .
  • Molecular docking studies (extrapolated from ) suggest that the 2,3,4-trimethoxy pattern could mimic natural substrates in viral polymerases, while the acryloyl linker stabilizes the compound in hydrophobic active sites.

Antibacterial Activity (Inferred)

  • Cinnamyl-derived arylpiperazines () with MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli indicate that the target’s acryloyl group may retain antibacterial efficacy. However, the bulky trimethoxy group could reduce penetration in Gram-negative bacteria .

Pharmacokinetic Considerations

  • Metabolic stability : Trimethoxy groups are prone to demethylation, but the 2,3,4 arrangement may slow enzymatic degradation compared to 3,4,5-trimethoxy derivatives () .

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